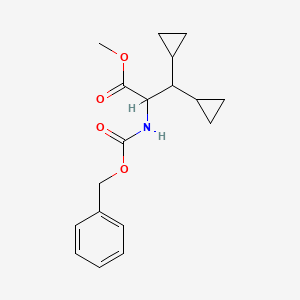
(2-Amino-4-phenylethynyl-phenyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with an amino group and a phenylethynyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Phenylethynyl Intermediate: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a phenyl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the phenylethynyl intermediate.
Carbamate Formation: The final step involves the reaction of the amine with a carbamoyl chloride to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced carbamate compounds.
科学的研究の応用
1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate: shares similarities with other carbamate compounds, such as:
Uniqueness
The uniqueness of 1,1-Dimethylethyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new materials or therapeutic agents.
特性
CAS番号 |
335255-26-0 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
tert-butyl N-[2-amino-4-(2-phenylethynyl)phenyl]carbamate |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)23-18(22)21-17-12-11-15(13-16(17)20)10-9-14-7-5-4-6-8-14/h4-8,11-13H,20H2,1-3H3,(H,21,22) |
InChIキー |
MEALZEDUQMRXBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



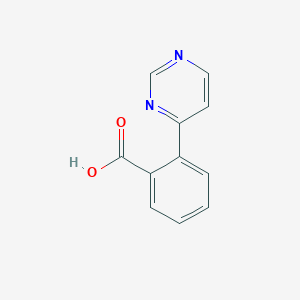
![1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B13926145.png)
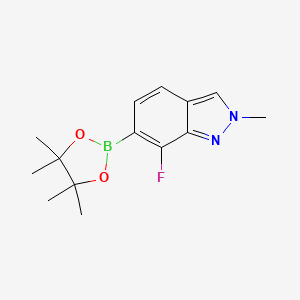

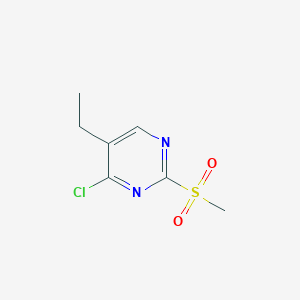

![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
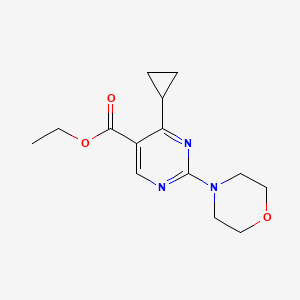
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)

![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)
